3-Aminopropanenitrile, also known as 3-aminopropionitrile, is an organic compound with the molecular formula CHN and a CAS number of 151-18-8. It is classified as an amino nitrile, which features both an amino group and a nitrile group in its structure. This compound is primarily utilized in organic synthesis and as a pharmaceutical intermediate, particularly in the production of beta-alanine, an important amino acid in various biochemical processes .
The synthesis of 3-aminopropanenitrile can be achieved through several methods, with the most common involving the reaction of acrylonitrile with ammonia. Notable synthetic routes include:
The reaction typically requires controlled conditions to ensure optimal yield and purity. Parameters such as temperature, pressure, and the molar ratio of reactants are crucial for successful synthesis.
3-Aminopropanenitrile can undergo various chemical reactions:
The hydrolysis process often involves enzymatic catalysis, which enhances specificity and yield while minimizing byproducts.
The mechanism by which 3-aminopropanenitrile acts primarily involves its conversion to beta-alanine through hydrolysis. The nitrilase enzyme facilitates this reaction by breaking down the nitrile bond, leading to the formation of beta-alanine, which plays crucial roles in neurotransmission and muscle function.
Research indicates that this enzymatic reaction can occur efficiently with substrate concentrations up to 3 M, demonstrating the compound's potential in biochemical applications .
Relevant analyses indicate that 3-aminopropanenitrile exhibits reactivity typical of both amines and nitriles, making it versatile in synthetic chemistry.
3-Aminopropanenitrile has significant scientific uses:
The compound now systematically named 3-aminopropanenitrile (CAS 151-18-8) was first isolated from Lathyrus odoratus (sweet pea) seeds in 1954 by Dasler, who identified its role in inducing osteolathyrism in animal models [5]. Initially termed β-aminopropionitrile (BAPN) – reflecting its beta-positioned amino group relative to the nitrile – this nomenclature dominated early literature. The transition to the standardized IUPAC name "3-aminopropanenitrile" occurred progressively as chemical naming conventions evolved to prioritize systematic numbering over Greek letter designations. This shift aligned with broader efforts to eliminate positional ambiguities in complex molecules while preserving recognition of its historical identity [5] .
The 1950s marked pivotal advancements in characterizing this molecule. Schilling and Strong (1955) successfully crystallized BAPN fumarate, confirming its molecular structure (C₃H₆N₂) and establishing its stability profile [5]. Concurrently, researchers linked its ingestion to lathyrism – a multisystem disease characterized by connective tissue fragility and neurological manifestations in humans and livestock consuming Lathyrus legumes. This established 3-aminopropanenitrile as the principal osteolathyrogen, distinguishing it from the neurotoxic agent β-N-oxalyl-L-α,β-diaminopropionic acid found in other Lathyrus species [5].
Table 1: Key Historical Milestones in 3-Aminopropanenitrile Research
Year | Discovery | Researchers |
---|---|---|
1954 | Isolation from Lathyrus odoratus seeds and linkage to osteolathyrism | Dasler |
1955 | Crystallization and structural confirmation as BAPN fumarate | Schilling & Strong |
1957 | Development of colorimetric quantification methods in biological samples | Garbutt & Strong |
1960s | Mechanistic studies establishing lysyl oxidase inhibition | Leach, O'Dell, Siegel |
3-Aminopropanenitrile serves as the quintessential research tool for investigating lathyrism, a pathological model for connective tissue disorders. Its primary biochemical mechanism involves irreversible inhibition of lysyl oxidase (LOX; EC 1.4.3.13), a copper-dependent enzyme essential for extracellular matrix (ECM) stability [4]. LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, generating reactive aldehydes (allysine and hydroxyallysine) that spontaneously form covalent cross-links. By binding LOX’s active site, 3-aminopropanenitrile prevents this catalysis, thereby disrupting the formation of critical cross-links like desmosine in elastin and hydroxylysylpyridinoline in collagen [5].
The compound’s target selectivity provides exceptional experimental utility:
Table 2: Biochemical Consequences of 3-Aminopropanenitrile-Induced LOX Inhibition
ECM Component | Key Cross-Link Disrupted | Functional Deficit Observed | Experimental Model |
---|---|---|---|
Collagen I | Hydroxylysylpyridinoline | Reduced tensile strength, disorganized fibrils | Equine tendon repair |
Elastin | Desmosine/Isodesmosine | Aortic fragility, aneurysms | Poultry vasculature [5] |
Eggshell Membrane | Desmosine | Membrane fragility, abnormal calcification | Laying hens [5] |
Beyond connective tissue, 3-aminopropanenitrile’s interactions with divalent cations reveal complex toxicodynamics. Copper deficiency exacerbates its effects by reducing endogenous LOX synthesis, whereas zinc supplementation partially attenuates toxicity – likely through metalloenzyme stabilization [4] [5]. This interplay positions 3-aminopropanenitrile as a probe for studying trace mineral roles in ECM homeostasis. Furthermore, its structural similarity to aliphatic diamines enables investigations into amine oxidase substrate specificity, though it shows negligible metabolism by monoamine oxidases [4].
In contemporary research, 3-aminopropanenitrile remains indispensable for:
Table 3: Research Applications of 3-Aminopropanenitrile in Model Systems
Research Domain | Application Example | Significant Finding |
---|---|---|
Tendon Repair Biomechanics | Controlled LOX inhibition during equine tendon healing | Enhanced collagen type I alignment under exercise-induced piezoelectric forces |
Reproductive Tissue ECM | LOX suppression in avian oviduct | 32–45% reduction in shell membrane desmosine, impairing calcification [5] |
Copper-LOX Interdependence | BAPN administration in copper-deficient poultry | Synergistic reduction in LOX activity (>95%) and aortic elastin cross-links [5] |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8